MFCD03492762
Description
While the exact identity of "MFCD03492762" remains unclear due to its absence in the provided evidence, MDL numbers typically correspond to specific chemical compounds cataloged in databases. For example, similar MDL identifiers in the evidence (e.g., MFCD00039227 in ) are linked to compounds such as 3'-(trifluoromethyl)acetophenone derivatives. Hypothetically, "this compound" could represent a structurally analogous compound, such as a trifluoromethyl-substituted aromatic ketone or a halogenated heterocycle, given the prevalence of such structures in the evidence (e.g., ).
Properties
IUPAC Name |
3-(3-acetylanilino)-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-7(16)8-3-2-4-9(5-8)13-11-14-10(17)6-12-15-11/h2-6H,1H3,(H2,13,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFSRPMYMPPBIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NN=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of MFCD03492762 involves several synthetic routes and reaction conditions. One common method includes the use of specific catalysts and solvents to facilitate the reaction. Industrial production methods often involve continuous-flow reactors to optimize yield and efficiency. For example, the use of a packed-bed reactor with a catalyst such as Ru/Al2O3 in toluene has been reported to achieve high yields under optimal conditions .
Chemical Reactions Analysis
MFCD03492762 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
MFCD03492762 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it is studied for its potential therapeutic effects and its role in biochemical pathways. Industrially, it is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. The compound’s stability and reactivity make it a valuable tool in research and development across multiple fields .
Mechanism of Action
The mechanism of action of MFCD03492762 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence emphasizes structural and functional similarities (). Below is a hypothetical comparison using data from analogous compounds in the evidence:
Table 1: Hypothetical Comparison of "MFCD03492762" with Structurally Similar Compounds
Key Observations
Functional Group Influence: CAS 1533-03-5 () shares a trifluoromethyl-ketone motif, likely conferring similar lipophilicity and metabolic stability as hypothesized for "this compound". CAS 1761-61-1 () contains a bromo-carboxylic acid group, which may offer divergent reactivity (e.g., electrophilic substitution vs. nucleophilic acyl substitution).
Physicochemical Properties :
- The trifluoromethyl group in "this compound" and CAS 1533-03-5 likely enhances membrane permeability (e.g., BBB penetration) compared to polar carboxylic acids (CAS 1761-61-1).
- Lower solubility in trifluoromethylated compounds (0.24 mg/mL) vs. bromo-carboxylic acids (0.687 mg/mL) highlights trade-offs between lipophilicity and aqueous solubility.
Synthetic Complexity :
- CAS 1533-03-5 and "this compound" may require multistep synthesis (e.g., Friedel-Crafts acylation), whereas dichloro-triazines (CAS 918538-05-3) could involve cyclocondensation reactions.
Research Findings and Limitations
- Evidence Gaps : The absence of explicit data for "this compound" limits direct comparisons. Structural assumptions are based on trends in the evidence (e.g., trifluoromethyl prevalence in bioactive compounds).
- Methodological Consistency : Analytical techniques such as HPLC () and spectral characterization () would be critical for validating properties like purity and stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
